3-Phenyl-3-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited research availability

While 3-Phenyl-3-pentanol (CAS Registry Number: 1565-71-5) exists, there is currently limited published scientific research specifically focused on its applications. Resources like PubChem [] and the National Institute of Standards and Technology (NIST) [] primarily offer information on its chemical structure, physical properties, and safety data.

Potential research areas

However, based on its chemical structure, 3-Phenyl-3-pentanol could potentially be explored in various research areas, including:

- Organic synthesis: As an organic compound, 3-Phenyl-3-pentanol could be used as a starting material or intermediate in the synthesis of more complex molecules. Its functional groups (a phenyl ring and an alcohol group) could provide sites for further chemical modifications.

- Material science: The combination of hydrophobic (phenyl) and hydrophilic (alcohol) groups in its structure could make 3-Phenyl-3-pentanol relevant for research in materials science. It might be investigated for applications such as surfactants, lubricants, or components of self-assembling systems.

- Biological activity exploration: While no published research on the biological activity of 3-Phenyl-3-pentanol is readily available, its structural similarity to known bioactive compounds could warrant further investigation. Scientists might explore its potential interactions with biological systems or its effects on specific biomolecules.

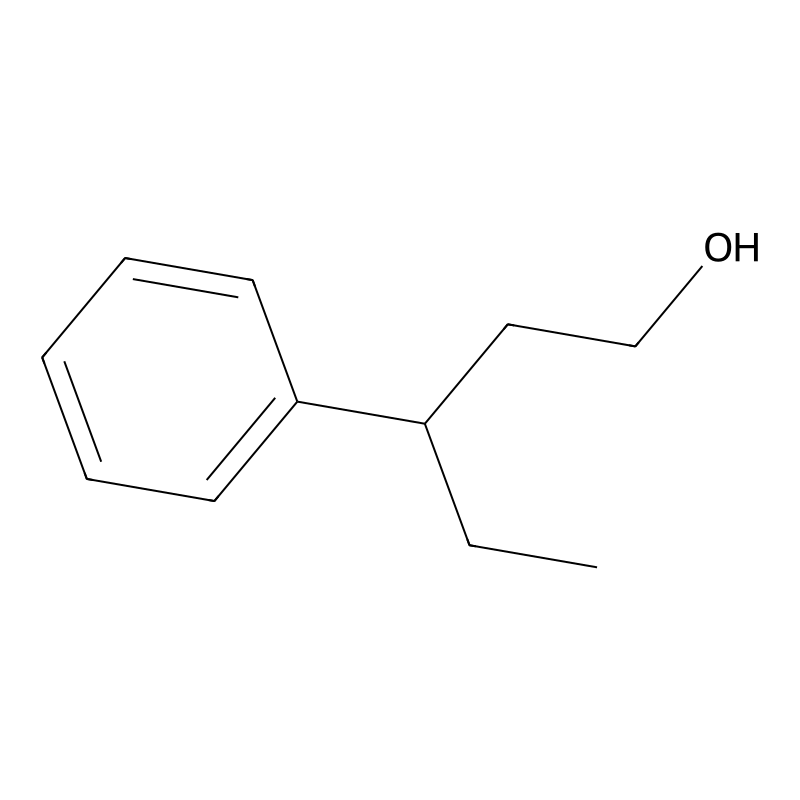

3-Phenyl-3-pentanol is an organic compound with the molecular formula C₁₁H₁₆O. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound features a phenyl group (a benzene ring) attached to the central carbon atom, making it structurally unique among alcohols. The compound's structure can be represented as follows:

textOH | C - C - C - C / | \ C C C | | | C C C

3-Phenyl-3-pentanol is known for its potential applications in organic synthesis and its interesting chemical properties, including its reactivity and biological activity.

- Oxidation: This compound can be oxidized to form the corresponding ketone, 3-phenyl-3-pentanone. This reaction typically involves the use of oxidizing agents such as chromium trioxide or potassium permanganate .

- Dehydration: Under acidic conditions, 3-phenyl-3-pentanol can undergo dehydration to form alkenes. This reaction involves the loss of a water molecule, resulting in the formation of double bonds within the carbon chain.

- Grignard Reactions: It can be synthesized through Grignard reactions, where phenyl magnesium bromide reacts with carbonyl compounds such as acetaldehyde or 3-pentanone .

Research indicates that 3-phenyl-3-pentanol exhibits various biological activities, primarily due to its structural features that allow it to interact with biological systems. Some studies suggest potential antimicrobial properties, although comprehensive studies are still needed to fully understand its effects on different microorganisms . Additionally, its role as an intermediate in the synthesis of biologically active compounds highlights its importance in medicinal chemistry.

The synthesis of 3-phenyl-3-pentanol can be achieved through several methods:

- Grignard Reaction: A common method involves reacting phenyl magnesium bromide with acetaldehyde or 3-pentanone followed by hydrolysis to yield 3-phenyl-3-pentanol .

- Reduction of Ketones: Another approach includes the reduction of 3-phenyl-3-pentanone using reducing agents such as lithium aluminum hydride or sodium borohydride .

3-Phenyl-3-pentanol serves multiple purposes in various fields:

- Chemical Synthesis: It acts as a key intermediate in synthesizing more complex organic molecules, particularly in the production of phenylalkanes and cyclohexylalkanes .

- Flavor and Fragrance Industry: Due to its pleasant odor, it may find applications in perfumery and flavoring agents.

- Pharmaceuticals: Its derivatives may be explored for medicinal applications, given their potential biological activity.

Interaction studies involving 3-phenyl-3-pentanol focus on its reactivity with other chemical species and its biological interactions. For instance, investigations into its oxidation pathways reveal insights into how it can be transformed into more complex structures that may exhibit enhanced biological properties . Furthermore, studies on its interaction with enzymes or receptors could provide valuable information regarding its pharmacological potential.

Several compounds share structural similarities with 3-phenyl-3-pentanol. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Pentanol | CH₃CH(OH)CH₂CH₂CH₃ | Secondary alcohol; simpler structure |

| 1-Phenylethanol | C₆H₅CH₂CH₂OH | Primary alcohol; less steric hindrance |

| 4-Pentanol | CH₃CH₂CH₂C(OH)CH₃ | Secondary alcohol; different positioning of OH |

Uniqueness of 3-Phenyl-3-Pentanol

What sets 3-phenyl-3-pentanol apart from these similar compounds is its unique tertiary structure and the presence of a phenyl group directly attached to the carbon bearing the hydroxyl group. This configuration not only influences its chemical reactivity but also enhances its potential applications in organic synthesis and pharmaceuticals compared to simpler alcohols.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant